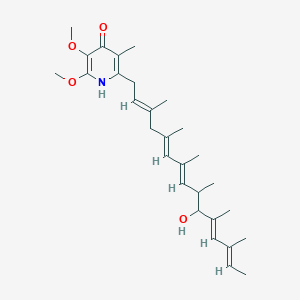
2-(10-Hydroxy-3,5,7,9,11,13-hexamethyl-2,5,7,11,13-pentadecapentaenyl)-5,6-dimethoxy-3-methyl-4-pyridinol
Overview
Description
The compound belongs to a class of molecules that exhibit a range of chemical and physical properties due to their complex structure. The presence of multiple functional groups, including hydroxy, methoxy, and methyl groups attached to a pyridinol core, suggests versatility in its chemical reactivity and potential as an antioxidant or in materials science.
Synthesis Analysis
Similar compounds, such as 6-substituted-2,4-dimethyl-3-pyridinols, have been synthesized and studied for their antioxidant properties (Wijtmans et al., 2004). These syntheses typically involve low-temperature conversions and various chemical reactions to introduce the desired functional groups, suggesting that the synthesis of the compound of interest may require careful selection of precursors and conditions to achieve the desired structure.
Molecular Structure Analysis
Structural analyses of related compounds, such as 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, utilize techniques like X-ray crystallography to elucidate their molecular structure (Ganapathy et al., 2015). These studies reveal details about the arrangement of atoms within the molecule, critical for understanding its reactivity and interactions with other molecules.
Chemical Reactions and Properties
The reactivity of pyridinols with chain-carrying peroxyl radicals has been examined, showing some pyridinols to be effective antioxidants (Wijtmans et al., 2004). This suggests that the compound might also participate in similar reactions, potentially serving as an antioxidant in organic solutions.
Physical Properties Analysis
The physical properties of related compounds, such as their solubility, melting point, and crystalline structure, can be determined through analytical and spectroscopic techniques. Studies on similar compounds emphasize the importance of molecular structure in determining these physical properties (Nelson et al., 1988).
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity with other chemical species, and stability, are influenced by the functional groups present in the molecule and its overall structure. The compound's potential as a chain-breaking antioxidant, as seen in related pyridinols (Wijtmans et al., 2004), is a significant aspect of its chemical properties.
Scientific Research Applications
Synthesis and Chemical Properties
Aminomethylation and Hydroxymethylation Reactions : Research shows the feasibility of synthesizing derivatives in the 2-alkyl-3-pyridinol series, including methods for synthesizing aminomethyl and hydroxymethyl derivatives, contributing to the understanding of complex pyridinol chemistry (Smirnov, Lezina, Bystrov, & Dyumaev, 1965).
Synthesis of Pyridinols : Studies have explored the synthesis of various pyridinols, including methods for creating 6-substituted-2,4-dimethyl-3-pyridinols. These pyridinols exhibit significant antioxidant properties, demonstrating their potential in research related to oxidative stress and related conditions (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
Potential Therapeutic Applications
- Alzheimer's Therapy : Pyridinone derivatives have been studied for their potential in Alzheimer's therapy. These compounds show promise due to their ability to sequester and redistribute metal ions, which is a critical aspect in neurodegenerative diseases like Alzheimer's (Scott, Telpoukhovskaia, Rodríguez-Rodríguez, Merkel, Bowen, Page, Green, Storr, Thomas, Allen, Lockman, Patrick, Adam, & Orvig, 2011).
Research on Related Compounds
- Heterocyclic Compound Synthesis : The synthesis of various heterocyclic compounds, including pyridine and pyrimidine derivatives, has been explored. These studies contribute to the broader understanding of the chemical behavior and potential applications of pyridinol-related compounds in different fields, including medicinal chemistry (Hassaneen, Abunada, Hassaneen, & Miqdad, 2012).
properties
IUPAC Name |
2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,5,7,9,11,13-hexamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43NO4/c1-11-18(2)16-22(6)26(31)23(7)17-21(5)15-20(4)14-19(3)12-13-25-24(8)27(32)28(33-9)29(30-25)34-10/h11-12,15-17,23,26,31H,13-14H2,1-10H3,(H,30,32)/b18-11+,19-12+,20-15+,21-17+,22-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUDUFUTTXCNJT-RJPZUDLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C=C(C)C(C(C)C=C(C)C=C(C)CC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C=C(\C)/C(C(C)/C=C(\C)/C=C(\C)/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S,7S,12bR)-6-oxo-7-[[(2R)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1243544.png)

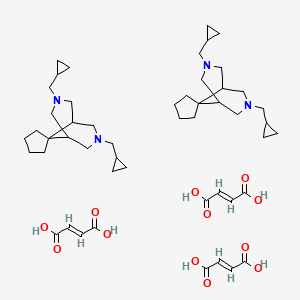
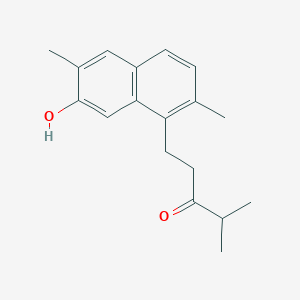
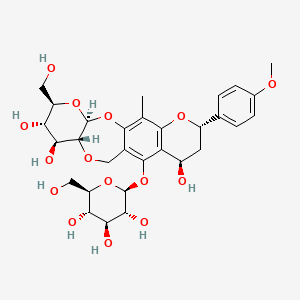


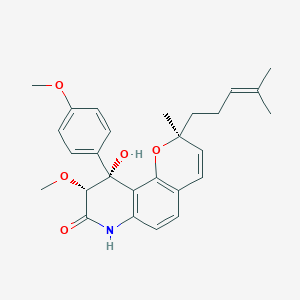
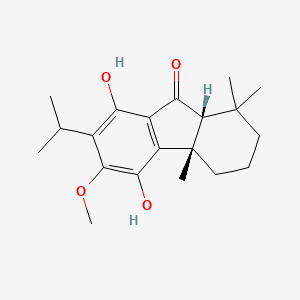
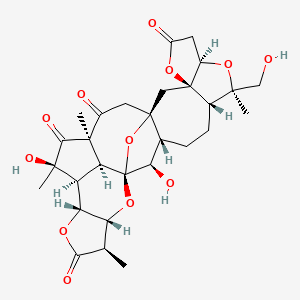
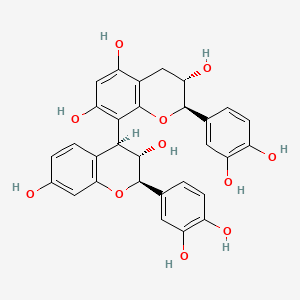
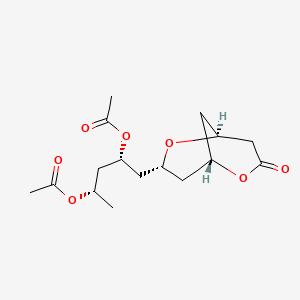
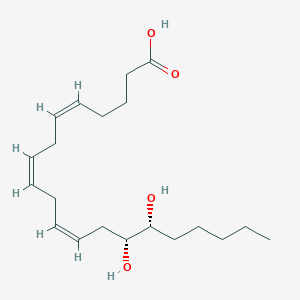
![2,2,7,7,9,9-hexamethyl-10-oxido-8H-pyrano[2,3-b]carbazol-10-ium](/img/structure/B1243567.png)